molecular formula C5H7BF3KO2 B13460459 Potassium (E)-trifluoro(3-methoxy-2-methyl-3-oxoprop-1-en-1-yl)borate

Potassium (E)-trifluoro(3-methoxy-2-methyl-3-oxoprop-1-en-1-yl)borate

Katalognummer: B13460459
Molekulargewicht: 206.01 g/mol
InChI-Schlüssel: YCMQRKIHJXDLMY-BJILWQEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide is a specialized organoboron compound. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in organic synthesis and cross-coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide typically involves the reaction of a suitable boronic acid or ester with potassium fluoride and a trifluoromethylating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:

    Solvent: Anhydrous tetrahydrofuran or dimethyl sulfoxide.

    Temperature: Room temperature to slightly elevated temperatures (20-50°C).

    Time: Several hours to overnight, depending on the reactivity of the starting materials.

Industrial Production Methods

In an industrial setting, the production of potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide follows similar principles but on a larger scale. The process involves:

    Large-scale reactors: Equipped with inert gas purging systems.

    Automated control systems: To monitor and maintain reaction conditions.

    Purification: Typically involves crystallization or chromatography to achieve high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form boronic acids or esters.

    Reduction: Can be reduced to form boranes.

    Substitution: Participates in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogenated compounds or other electrophiles.

Major Products

    Oxidation: Boronic acids or esters.

    Reduction: Boranes.

    Substitution: Various substituted boron compounds.

Wissenschaftliche Forschungsanwendungen

Potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential in labeling biomolecules due to its stability and reactivity.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism by which potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide exerts its effects involves the formation of boron-carbon bonds. The compound acts as a nucleophile, attacking electrophilic centers in various substrates. The molecular targets and pathways involved include:

    Nucleophilic attack: On electrophilic carbon atoms.

    Formation of stable boron-carbon bonds: Facilitating further chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Potassium trifluoro[(1E)-3-methoxyprop-1-en-1-yl]boranuide
  • Potassium 3-methoxyphenyltrifluoroborate

Uniqueness

Potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in organic synthesis.

Eigenschaften

Molekularformel

C5H7BF3KO2

Molekulargewicht

206.01 g/mol

IUPAC-Name

potassium;trifluoro-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]boranuide

InChI

InChI=1S/C5H7BF3O2.K/c1-4(5(10)11-2)3-6(7,8)9;/h3H,1-2H3;/q-1;+1/b4-3+;

InChI-Schlüssel

YCMQRKIHJXDLMY-BJILWQEISA-N

Isomerische SMILES

[B-](/C=C(\C)/C(=O)OC)(F)(F)F.[K+]

Kanonische SMILES

[B-](C=C(C)C(=O)OC)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.